molecular formula C8H11NO3S B14842493 N-(2-Hydroxy-6-methylphenyl)methanesulfonamide

N-(2-Hydroxy-6-methylphenyl)methanesulfonamide

Cat. No.: B14842493
M. Wt: 201.25 g/mol
InChI Key: LAVRTMBONGADBF-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-6-methylphenyl)methanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with a hydroxyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-6-methylphenyl)methanesulfonamide typically involves the reaction of 2-hydroxy-6-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield a high-purity product.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxy-6-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-methyl-6-formylphenylmethanesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-Hydroxy-6-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-6-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(4-Hydroxy-2-methylphenyl)methanesulfonamide
  • N-Phenylmethanesulfonamide
  • N-(2-Hydroxyphenyl)methanesulfonamide

Comparison: N-(2-Hydroxy-6-methylphenyl)methanesulfonamide is unique due to the specific positioning of the hydroxyl and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(2-hydroxy-6-methylphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-4-3-5-7(10)8(6)9-13(2,11)12/h3-5,9-10H,1-2H3

InChI Key

LAVRTMBONGADBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)NS(=O)(=O)C

Origin of Product

United States

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